3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol
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Overview
Description
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol is a complex organotin compound characterized by the presence of a tin atom bonded to three 2-methyl-2-phenylpropyl groups and a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol typically involves the reaction of tris(2-methyl-2-phenylpropyl)stannane with an appropriate allylic alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous organotin reagents.
Chemical Reactions Analysis
Types of Reactions
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the saturated alcohol.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where one or more of the 2-methyl-2-phenylpropyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol exerts its effects is primarily through its ability to form stable complexes with various biological molecules. The tin atom can coordinate with different ligands, affecting the activity of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tris(2-methyl-2-phenylpropyl)stannane: A precursor to 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol, used in similar applications.
Triphenyltin hydroxide: Another organotin compound with antimicrobial properties.
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Uniqueness
This compound is unique due to its specific combination of a tin atom with three bulky 2-methyl-2-phenylpropyl groups and a reactive prop-2-en-1-ol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
460984-08-1 |
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Molecular Formula |
C33H44OSn |
Molecular Weight |
575.4 g/mol |
IUPAC Name |
3-tris(2-methyl-2-phenylpropyl)stannylprop-2-en-1-ol |
InChI |
InChI=1S/3C10H13.C3H5O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-2-3-4;/h3*4-8H,1H2,2-3H3;1-2,4H,3H2; |
InChI Key |
FTFZVDXGLZUKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)C=CCO)C3=CC=CC=C3 |
Origin of Product |
United States |
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